![molecular formula C9H12N2O2 B6142907 methyl N-[4-(aminomethyl)phenyl]carbamate CAS No. 1019390-39-6](/img/structure/B6142907.png)
methyl N-[4-(aminomethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[4-(aminomethyl)phenyl]carbamate: is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol . It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation Method: One common method involves the reaction of 4-(aminomethyl)phenylamine with methyl chloroformate under basic conditions to form methyl N-[4-(aminomethyl)phenyl]carbamate.
Transcarbamoylation: Another method involves the use of methyl carbamate as a carbamoyl donor in the presence of a catalyst such as tin triflate .
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the carbamoylation method due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl N-[4-(aminomethyl)phenyl]carbamate can undergo oxidation reactions to form corresponding .
Reduction: It can be reduced to form and .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of and .
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Methyl N-[4-(aminomethyl)phenyl]carbamate has a wide range of applications in various fields:
Mechanism of Action
The mechanism of action of methyl N-[4-(aminomethyl)phenyl]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular receptors, influencing various signaling pathways .
Comparison with Similar Compounds
- 4-(aminomethyl)phenylamine
- Methyl carbamate
- N-phenylcarbamate
Comparison:
- 4-(aminomethyl)phenylamine lacks the carbamate group, making it less versatile in certain reactions.
- Methyl carbamate is simpler in structure and less specific in its applications.
- N-phenylcarbamate has a different substitution pattern, affecting its reactivity and applications .
Methyl N-[4-(aminomethyl)phenyl]carbamate stands out due to its unique combination of an aminomethyl group and a carbamate group, providing a balance of reactivity and stability that is valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl N-[4-(aminomethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBBHPHSCXVUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)
![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)
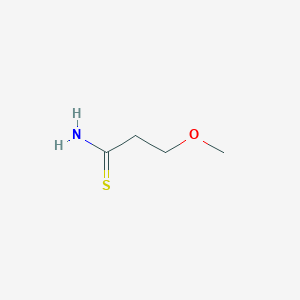
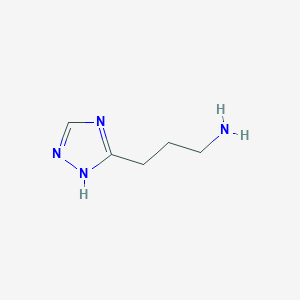
![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)
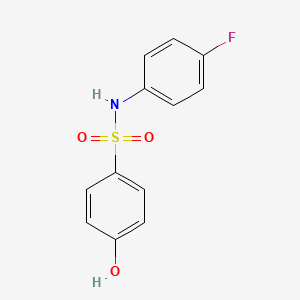
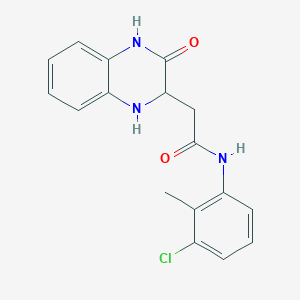
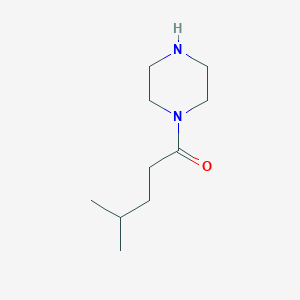
![3-[(benzylsulfanyl)methyl]aniline](/img/structure/B6142918.png)
